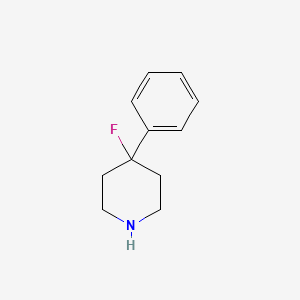

4-Fluoro-4-phenylpiperidine

Beschreibung

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine skeleton is a fundamental heterocyclic amine, consisting of a six-membered ring containing one nitrogen atom. ijnrd.org This structural motif is a cornerstone in medicinal chemistry, recognized for its ability to influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. researchgate.net

The versatility of nitrogen heterocycles allows for extensive structural modifications, enabling chemists to fine-tune the biological and physicochemical properties of a molecule. mdpi.com This adaptability is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The 4-phenylpiperidine (B165713) scaffold serves as a foundational structure for a multitude of pharmaceutical agents, particularly those targeting the central nervous system. ontosight.ai Its journey in pharmaceutical discovery began with the synthesis of pethidine (also known as meperidine) in 1938. wikipedia.orgebi.ac.uk Initially investigated as a potential anticholinergic agent, its potent analgesic properties were soon recognized. wikipedia.orgebi.ac.uk Pethidine became the prototype for a large family of opioid analgesics. wikipedia.orgebi.ac.uk

Another landmark discovery based on the 4-phenylpiperidine framework is haloperidol. wikipedia.orgnews-medical.net Synthesized in 1958 by Paul Janssen, it emerged from structure-activity relationship studies of pethidine analogues. wikipedia.orgnih.govnih.gov Haloperidol proved to be a highly effective antipsychotic medication and is included on the World Health Organization's List of Essential Medicines. wikipedia.orgnih.gov The development of these and other drugs has cemented the 4-phenylpiperidine scaffold as a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant therapeutic value.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBGAMBDTXIHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Fluorine in Modifying Bioactive Molecules

Fluorine Substitution in Organic and Medicinal Chemistry

Rationale for Incorporating Fluorine into Bioactive Molecules

The introduction of fluorine into a drug candidate can profoundly influence its biological activity and pharmacokinetic properties. numberanalytics.com One of the primary reasons for fluorination is to enhance metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes in the body. tandfonline.comacs.org By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the drug's half-life can be extended, leading to improved bioavailability. tandfonline.comnih.gov

Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, which can lead to increased binding affinity with its biological target. tandfonline.comnih.gov This can result in a more potent and selective drug. numberanalytics.com

Impact of Fluorine on Molecular Properties and Bioavailability

The substitution of hydrogen with fluorine can significantly alter a molecule's physicochemical properties. nih.gov As the most electronegative element, fluorine can influence the acidity or basicity (pKa) of nearby functional groups. tandfonline.com This can be crucial for optimizing a drug's solubility and its ability to permeate biological membranes, both of which are key determinants of bioavailability. tandfonline.com

Fluorination also impacts a molecule's lipophilicity, which is its ability to dissolve in fats and lipids. numberanalytics.com While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility and other undesirable effects. tandfonline.com The introduction of fluorine can modulate lipophilicity, helping to strike the right balance for optimal drug absorption and distribution. numberanalytics.comtandfonline.com

Scope and Objectives of Academic Research on 4 Fluoro 4 Phenylpiperidine

Established Synthetic Routes to the 4-Phenylpiperidine Core

The synthesis of the 4-phenylpiperidine nucleus is a foundational step, and various methods have been developed to construct this key structural motif. These approaches can be broadly categorized by the formation of the piperidine (B6355638) ring itself and the subsequent or concurrent introduction of the phenyl substituent at the 4-position.

Formation of the Piperidine Ring Structure

The construction of the piperidine ring, a ubiquitous N-heterocycle in pharmaceuticals, can be achieved through several robust synthetic pathways. nih.govmdpi.com A common strategy involves the hydrogenation of corresponding pyridine (B92270) precursors. mdpi.comd-nb.infonih.gov For instance, the selective hydrogenation of 4-phenylpyridine (B135609) over a heterogeneous catalyst like palladium on carbon (Pd/C) can yield 4-phenylpiperidine. d-nb.info A continuous-flow process for this transformation has been developed, achieving high selectivity and yield. d-nb.info

Another prevalent method is intramolecular cyclization. mdpi.com One such approach involves a cascade Michael addition/alkylation process, where substituted N-benzyl γ-chloropropylamines react with alkynoates in a one-pot formal [4+2] cycloaddition to deliver the piperidine ring in good yields. researchgate.net Similarly, the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile (B145931) under phase-transfer catalysis conditions leads to the formation of a 4-cyano-4-phenylpiperidine derivative, which can be further modified.

More complex, multi-step syntheses are also employed. A six-step protocol starting from an iodinated ester of picolinic acid, which involves metal-catalyzed hydrogenation, has been used to generate cis-2,4-disubstituted piperidines. nih.gov Additionally, starting from 1-protected 4-piperidones, a sequence of reactions can be used to build the desired functionality on a pre-existing piperidine ring. google.com

Table 1: Selected Methods for Piperidine Ring Formation

| Starting Material(s) | Key Reaction Type | Catalyst/Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| 4-Phenylpyridine | Heterogeneous Hydrogenation | Pd/C | 4-Phenylpiperidine | d-nb.info |

| N-benzyl γ-chloropropylamines, Alkynoates | Cascade Michael Addition/Alkylation | Na₂CO₃, NaI | Substituted Piperidines | researchgate.net |

| Iodinated Picolinic Acid Ester | Multi-step Synthesis / Hydrogenation | PtO₂ | (cis-2,4)-Piperidyl Carboxylic Acids | nih.gov |

| Fluoropyridines | Dearomatization/Hydrogenation | Rhodium(I) complex, Pinacol (B44631) borane (B79455) | All-cis-(multi)fluorinated Piperidines | nih.gov |

Introduction of the Phenyl Moiety

The introduction of the phenyl group at the 4-position of the piperidine ring is a critical transformation. A classic and effective method is the Grignard reaction, where a phenylmagnesium halide attacks the carbonyl group of a 4-piperidone (B1582916) precursor. ontosight.airesearchgate.net This typically forms a 4-hydroxy-4-phenylpiperidine intermediate, which can then be further functionalized. A variation of this involves adding a phenylmagnesium halide to a 4-cyano-4-aminopiperidine derivative to yield the 4-amino-4-phenylpiperidine structure. google.com

Modern cross-coupling reactions have also been effectively utilized. The Suzuki coupling, which pairs a phenylboronic acid with a suitable piperidine-based halide or triflate under palladium catalysis, is a powerful method for creating the crucial carbon-carbon bond. nih.gov This reaction was employed in the synthesis of 4-phenylpiperidine-2-carboxamide analogues, starting from an iodinated pyridine derivative that was later reduced to the piperidine. nih.gov These methods highlight the versatility of organometallic chemistry in constructing the 4-phenylpiperidine core.

Fluorination Strategies in this compound Synthesis

The incorporation of a fluorine atom into the 4-phenylpiperidine structure can profoundly influence its properties. Synthetic strategies often involve either using a pre-fluorinated starting material or introducing the fluorine atom at a specific stage of the synthesis through direct or nucleophilic fluorination. google.com

Direct Fluorination Techniques at the Phenyl Ring

Direct fluorination involves the reaction of a substrate with an electrophilic fluorine source ("F+"). While challenging, this method can be used to fluorinate aromatic rings. beilstein-journals.org Reagents such as N-fluoropyridinium salts and N-fluoro-N-tert-butylbenzenesulfonamide have been developed for this purpose. beilstein-journals.org The fluorination of benzene (B151609) and its derivatives can be achieved with high yields using specific N-F reagents. beilstein-journals.org However, a common strategy in the synthesis of related compounds, such as paroxetine, is to introduce the 4-fluoro substituent at a very early stage by using a starting material like 4-fluorobenzaldehyde (B137897) or 4-fluorophenylacetonitrile. google.com This approach circumvents the potential for low yields or lack of regioselectivity that can sometimes be associated with the direct fluorination of a complex, fully-formed heterocyclic system.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a more common and often more controlled method for introducing fluorine. This typically involves the displacement of a leaving group by a fluoride (B91410) ion (F-). acsgcipr.org A key strategy for synthesizing 4-fluoropiperidines is the fluoro-Prins cyclization. nih.govbeilstein-journals.org In this reaction, a homoallylic amine reacts with an aldehyde in the presence of a fluoride source like DMPU/HF or BF₃·OEt₂. nih.govbeilstein-journals.org This process forms the piperidine ring and incorporates the fluorine atom simultaneously, often with good diastereoselectivity. nih.gov

Another major nucleophilic approach is the displacement of a good leaving group, such as a hydroxyl group (after activation) or a sulfonate ester (e.g., tosylate), from the 4-position of a pre-formed 4-phenylpiperidine ring. The reaction of 1-benzoyl-4-hydroxy-4-phenylpiperidine with a fluorinating agent like diethylaminosulfur trifluoride (DAST) is a representative example of this transformation. Sources of nucleophilic fluoride include simple metal salts like potassium fluoride (KF) or cesium fluoride (CsF), often used with phase-transfer catalysts, and tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org These methods are fundamental to the synthesis of this compound and its derivatives. nih.gov

Table 2: Comparison of Nucleophilic Fluorination Reagents for Piperidine Synthesis

| Reagent/System | Reaction Type | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|---|

| DMPU/HF | Fluoro-Prins Cyclization | Homoallylic amine, Aldehyde | High yield and diastereoselectivity | nih.gov |

| BF₃·OEt₂ | Fluoro-Prins Cyclization | Homoallylic amine, Aldehyde | Acts as both Lewis acid and fluoride source | beilstein-journals.org |

| DAST / Deoxo-Fluor® | Nucleophilic Substitution | Tertiary Alcohol | Converts hydroxyl group to fluorine | chemrxiv.org |

| TBAF / KF / CsF | Nucleophilic Substitution (Sₙ2 or SₙAr) | Alkyl/Aryl Halide, Sulfonate | Requires good leaving group; used with phase-transfer catalysts | acsgcipr.org |

Stereoselective Synthesis of this compound Enantiomers (e.g., (S)-isomer)

The creation of specific enantiomers of chiral fluorinated piperidines is crucial for developing selective therapeutics. Several strategies exist for achieving stereocontrol. One approach is the diastereoselective synthesis followed by separation of the diastereomers. The fluoro-Prins reaction, for example, can exhibit moderate to good diastereoselectivity. nih.govbeilstein-journals.org

For enantioselective synthesis, chiral auxiliaries are often employed. A strategy established for related fluorinated piperidines involves using an oxazolidine-substituted pyridine derived from a chiral amino alcohol. nih.govacs.org Hydrogenation of this substrate proceeds in a diastereoselective manner. Subsequent cleavage of the chiral auxiliary yields the enantioenriched fluorinated piperidine. nih.govacs.org

Another powerful principle is the "memory of chirality," where a temporary chiral center influences the stereochemistry of a subsequent reaction even after the original center is gone. mdpi.com While not specifically detailed for this compound in the reviewed literature, this and other asymmetric catalysis methods represent potential routes to the desired enantiomers. In many cases, if an enantioselective synthesis is not feasible, the resolution of a racemic mixture via chiral chromatography or crystallization with a chiral resolving agent, such as tartaric acid, is a common and effective final step to isolate the desired enantiomer, for instance, the (S)-isomer. google.comgoogle.com

Derivatization and Functionalization of the this compound Scaffold

The this compound core structure serves as a versatile platform for the introduction of a wide array of functional groups. These modifications, primarily at the piperidine nitrogen and the phenyl ring, are crucial for modulating the compound's physicochemical properties and biological activity.

N-Substitution Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common site for derivatization, readily undergoing N-alkylation and N-arylation reactions. These substitutions are fundamental in creating a diverse library of compounds with varied biological targets.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen is a straightforward and widely utilized strategy. For instance, N-alkylation of 4-phenylpiperidines can be achieved using alkyl halides (e.g., propyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. gu.se This method allows for the synthesis of compounds like 4-[4-(1-propyl-4-piperidyl)phenyl]morpholine. gu.se One-pot cyclization of diols with amines via bis-triflate intermediates also provides an efficient route to N-substituted 4-phenylpiperidines under mild conditions. researchgate.net

N-Arylation: The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the formation of N-aryl bonds. This palladium-catalyzed reaction enables the coupling of phenyl bromides with the piperidine nitrogen. gu.se For example, 1-bromo-3-(methylsulfonyl)benzene (B20138) can be coupled with piperazine (B1678402) using a palladium catalyst like Pd2(dba)3 and a ligand such as rac-BINAP in refluxing toluene. gu.se

The following table summarizes representative N-substitution reactions on the piperidine nitrogen.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| 4-(4-piperidyl)aniline | 1-Iodopropane | K2CO3, CH3CN | 4-[4-(1-propyl-4-piperidyl)phenyl]morpholine | gu.se |

| Piperazine | 1-Bromo-3-(methylsulfonyl)benzene | Pd2(dba)3, rac-BINAP, NaOt-Bu, Toluene | 1-(3-Methylsulfonylphenyl)piperazine | gu.se |

| Diol | Amine | Triflic anhydride | N-Substituted 4-phenylpiperidine | researchgate.net |

Modifications and Functional Group Introduction at the Phenyl Ring

The phenyl ring of this compound offers another site for modification, allowing for the introduction of various substituents that can significantly influence the molecule's properties.

Introduction of Fluorine: The fluorine atom itself is a key substituent. In some synthetic routes, the 4-fluoro substituent is introduced at an early stage. google.com However, alternative methods involve the late-stage introduction of fluorine to a pre-existing phenylpiperidine scaffold. This can be achieved by reacting a compound with a suitable leaving group (e.g., nitro, chlorine, bromine, iodine, or trimethylsilyl) with a fluorinating agent such as potassium fluoride, rubidium fluoride, or tetrabutylammonium fluoride. google.com

Other Substitutions: Beyond fluorine, a variety of other functional groups can be introduced onto the phenyl ring. For example, long alkoxy groups, such as a 3-hydroxypropoxy group, have been introduced to the phenyl moiety to improve solubility while maintaining biological activity. researchgate.net The synthesis of meperidine analogues with different substituents on the phenyl ring has also been explored, demonstrating that these modifications greatly influence potency and selectivity for biological targets. researchgate.net

The table below illustrates examples of functional group introduction at the phenyl ring.

| Starting Material | Reagents | Functional Group Introduced | Product Example | Reference |

| 4-Arylpiperidine with leaving group (e.g., -NO2) | Potassium fluoride | Fluorine (-F) | 4-(4'-fluorophenyl)piperidine derivative | google.com |

| Phenylacetonitrile derivative | N,N-bis(2-chloroethyl)anisidine | Anisidine moiety | 1,4-diarylpiperidine-4-carbonitrile | researchgate.net |

Synthesis of Specific this compound Conjugates and Analogues (e.g., carbonitrile, hydroxyl)

Specific functional groups can be incorporated into the this compound scaffold to create analogues with tailored properties.

Carbonitrile Analogues: 4-Phenylpiperidine-4-carbonitrile (B1581006) derivatives have been synthesized as ligands for σ1 receptors. nih.gov The synthesis can involve the N-alkylation of a piperidine-4-carbonitrile precursor with substituted benzyl bromides. hzdr.de For example, N-alkylation of 4-phenylpiperidine-4-carbonitrile with 4-fluorobenzyl bromide under basic conditions yields 1-(4-fluorobenzyl)-4-phenylpiperidine-4-carbonitrile. hzdr.de

Hydroxyl Analogues: The introduction of a hydroxyl group can be achieved through various synthetic strategies. For instance, 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine can be prepared by the reduction of 4-(4'-fluorophenyl)-3-methoxycarbonyl-1-methylpiperidine. google.com Another route involves the reaction of 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine with formaldehyde. google.com

The following table provides examples of the synthesis of specific conjugates and analogues.

| Precursor | Reagents/Reaction Type | Product | Reference |

| 4-Phenylpiperidine-4-carbonitrile | 4-Fluorobenzyl bromide / N-Alkylation | 1-(4-Fluorobenzyl)-4-phenylpiperidine-4-carbonitrile | hzdr.de |

| 4-(4'-fluorophenyl)-3-methoxycarbonyl-1-methylpiperidine | Reduction | 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | google.com |

| 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Formaldehyde | 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine | google.com |

Catalytic Methods in this compound Synthesis

Catalytic methods, particularly those involving transition metals, play a crucial role in the efficient and selective synthesis of fluorinated piperidines. Palladium and rhodium catalysts are prominently featured in these synthetic strategies.

Palladium-Catalyzed Reactions for Fluorinated Piperidines

Palladium catalysts are versatile and widely used in the synthesis of piperidine derivatives, including those with fluorine substituents.

Cross-Coupling Reactions: As mentioned earlier, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is instrumental in forming C-N bonds for the synthesis of N-aryl piperidines. gu.se Palladium catalysts are also employed in cross-coupling reactions to form C-C bonds. For example, a silyl (B83357) piperidine reagent can undergo palladium-catalyzed cross-coupling with aryl halides to generate 3,4-unsaturated 4-arylpiperidines. google.com

Hydrogenation: Palladium-catalyzed hydrogenation is an effective method for the reduction of fluoropyridines to access all-cis-(multi)fluorinated piperidines. mdpi.com This method is often robust, effective in the presence of air and moisture, and can be more suitable for certain substrates compared to rhodium catalysis. mdpi.com A common heterogeneous palladium catalyst can be used for the selective reduction of fluoropyridines over other aromatic systems like benzene. acs.orgnih.gov

Cycloaddition Reactions: Palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones provides a route to various piperidine derivatives under mild conditions. rsc.org

The table below summarizes key palladium-catalyzed reactions in the synthesis of fluorinated piperidines.

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |

| Buchwald-Hartwig Amination | Pd2(dba)3, rac-BINAP | Phenyl bromide and Piperazine | N-Arylpiperazine | gu.se |

| Hydrogenation | Heterogeneous Palladium Catalyst | Fluoropyridine | (Multi)fluorinated piperidine | acs.orgnih.gov |

| Cross-Coupling | Palladium Catalyst | Silyl piperidine and Aryl halide | 3,4-Unsaturated 4-arylpiperidine | google.com |

| [4+2] Cycloaddition | Palladium Catalyst | Amido-tethered allylic carbonate and Oxazol-5-(4H)-one | Piperidine derivative | rsc.org |

Rhodium(I)-Catalyzed Hydrogenation in Fluoropiperidine Synthesis

Rhodium catalysts, particularly rhodium(I) complexes, are also employed in the hydrogenation of pyridine derivatives to produce fluorinated piperidines.

Dearomatization/Hydrogenation: A rhodium(I) complex with pinacol borane can be used for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridines through a dearomatization/hydrogenation process. mdpi.com This method has been applied to synthesize fluorinated analogues of biologically active substances. mdpi.com

Asymmetric Reductive Transamination: A rhodium-catalyzed reductive transamination reaction of pyridinium (B92312) salts offers a rapid method for preparing a variety of chiral piperidines and fluoropiperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn This reaction utilizes formic acid as a hydrogen source and introduces a chiral primary amine that induces chirality in the piperidine product. dicp.ac.cn

Limitations: While effective, rhodium-catalyzed methods can have limitations. For instance, the use of hydridic reagents like HBpin may not be compatible with polar and protic functional groups such as esters, amides, and alcohols. acs.orgnih.gov Additionally, achieving chemoselective hydrogenation of pyridines over other arenes can be challenging due to rhodium's high activity in arene reduction. acs.orgnih.gov

The following table highlights rhodium-catalyzed hydrogenation methods.

| Catalyst System | Reaction Type | Substrate | Key Feature | Reference |

| Rhodium(I) complex / Pinacol borane | Dearomatization/Hydrogenation | Fluoropyridine | Highly diastereoselective | mdpi.com |

| Rhodium catalyst / Formic acid | Asymmetric Reductive Transamination | Pyridinium salt | Excellent diastereo- and enantio-selectivities | dicp.ac.cn |

Copper(I)-Catalyzed Radical Enantioselective Cyclization for Fluoro Derivatives

The enantioselective synthesis of piperidine rings, particularly those bearing quaternary stereocenters, represents a significant challenge in modern organic chemistry. A powerful strategy that has emerged to address this is the interruption of the classical Hofmann-Löffler-Freytag (HLF) reaction, which traditionally leads to the formation of pyrrolidines through a 1,5-hydrogen atom transfer (HAT) mechanism. Recent advancements have demonstrated that a chiral copper(I) catalyst can intercept the radical relay process of the HLF reaction to facilitate a regio- and enantioselective δ C-H functionalization, providing access to chiral piperidines.

One of the most notable applications of this methodology is the catalytic, enantioselective δ C-H cyanation of acyclic amines to produce δ-amino nitriles, which are valuable precursors to a variety of chiral piperidines. nih.gov This transformation is particularly relevant as it employs N-fluoro amides as radical precursors, showcasing a pathway that could be adapted for the synthesis of fluorinated piperidine analogues.

The proposed catalytic cycle, initiated by a chiral copper(I) complex, is detailed below:

Radical Initiation: A chiral Cu(I) complex, formed in situ, selectively reduces an N-fluoro amide precursor to generate an N-centered radical. This step is crucial as it initiates the radical cascade. nih.gov

Hydrogen Atom Transfer (HAT): The resulting N-centered radical undergoes a regioselective 1,5-HAT, abstracting a hydrogen atom from the δ-carbon. This step is highly favored and creates a more stable benzylic radical. nih.gov

Enantioselective C-C Bond Formation: The chiral Cu(II) species, now present in the reaction, traps the benzylic radical. This is followed by a reductive elimination step where a cyanide group is transferred to the benzylic carbon, forging the C-C bond with high enantioselectivity. This step regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue. nih.gov

This method effectively redirects the classical C-N bond formation of the HLF reaction towards a C-C bond formation, installing a nitrile group that can be further elaborated. The choice of a chiral ligand is critical for achieving high enantioselectivity in the final product.

The general applicability of this copper(I)-catalyzed radical enantioselective cyanation has been demonstrated across a range of substrates, with variations in the electronic properties of both the sulfonamide protecting group and the aryl substituent. The reaction conditions typically involve a copper(I) salt, a chiral ligand, and a cyanide source in a suitable solvent system.

| Entry | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | N-(4-phenylbutyl)nosylamide | (S)-2-(4-nitrophenylsulfonamido)-5-phenylpentanenitrile | 85 | 95 |

| 2 | N-(4-(4-methoxyphenyl)butyl)nosylamide | (S)-5-(4-methoxyphenyl)-2-(4-nitrophenylsulfonamido)pentanenitrile | 88 | 94 |

| 3 | N-(4-(4-fluorophenyl)butyl)nosylamide | (S)-5-(4-fluorophenyl)-2-(4-nitrophenylsulfonamido)pentanenitrile | 75 | 96 |

| 4 | N-(4-(4-chlorophenyl)butyl)nosylamide | (S)-5-(4-chlorophenyl)-2-(4-nitrophenylsulfonamido)pentanenitrile | 70 | 97 |

| 5 | N-(4-(p-tolyl)butyl)nosylamide | (S)-2-(4-nitrophenylsulfonamido)-5-(p-tolyl)pentanenitrile | 82 | 95 |

aReaction conditions: Amide (0.2 mmol), Cu(OTf)₂ (3-4.5 mol %), Chiral Ligand (7.5 mol %), Me₃SiCN (1.8 equiv) in MeCN:DMAc (0.05 M) for 16-20 h at 23°C. Data sourced from reference nih.gov.

The resulting δ-amino nitriles can be readily converted into the corresponding chiral piperidines through reduction and subsequent cyclization. This two-step sequence provides access to a diverse array of enantioenriched piperidine derivatives. While this specific methodology results in a cyano group at the δ-position, its principles lay a strong foundation for the future development of direct enantioselective fluorination via a similar copper(I)-catalyzed radical cyclization pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and stereochemistry. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their electronic environments. In this compound and its analogues, the spectrum is typically divided into aromatic and aliphatic regions.

Aromatic Region: The protons on the phenyl group typically appear as a multiplet in the range of δ 7.2-7.6 ppm. The substitution pattern on the phenyl ring influences the complexity and specific shifts of these signals.

Aliphatic Region: The protons of the piperidine ring are more complex due to their diastereotopic nature and coupling to each other and, in some cases, to the fluorine atom. The protons on the carbons adjacent to the nitrogen (C2 and C6) generally appear between δ 2.8 and 4.6 ppm, with their exact chemical shift depending heavily on the nature of the substituent on the nitrogen. chemrxiv.org The protons on C3 and C5 are typically observed as complex multiplets between δ 1.7 and 2.4 ppm. chemrxiv.org

For instance, in the N-acylated analogue, 1-benzoyl-4-fluoro-4-phenylpiperidine, the ten protons of the two phenyl rings (one from the piperidine C4-substituent and one from the benzoyl group) produce a complex multiplet between δ 7.25 and 7.55 ppm. chemrxiv.org The piperidine protons show distinct signals, with the axial and equatorial protons often having different chemical shifts and coupling constants, further complicated by the presence of the fluorine atom. chemrxiv.org

Table 1: Representative ¹H NMR Data for this compound Analogues

| Compound | Solvent | Aromatic Protons (δ ppm) | Piperidine Protons (δ ppm) | Other Protons (δ ppm) |

| 1-Benzoyl-4-fluoro-4-phenylpiperidine chemrxiv.org | DMSO-d6 | 7.25 – 7.55 (m, 10H) | 4.54 (s, 1H), 3.57 (s, 1H), 3.36 (s, 1H), 3.08 (s, 1H), 2.25 – 1.73 (m, 4H) | - |

| 1-Benzoyl-4-fluoropiperidine-4-carbonitrile chemrxiv.org | DMSO-d6 | 7.43 (s, 5H) | 3.87 (s, 1H), 3.44 (s, 3H), 2.37 – 1.99 (m, 4H) | - |

| Hydrochloride of 1-propyl-4-carboxy-4-hydroxypiperidine mdpi.com | DMSO-d6 | - | 1.66–1.76 (m, 4H, H³,⁵ax, H⁸), 2.19 (t, 2H, H³,⁵eq), 2.88–2.95 (m, 4H, H²,⁶ax, H⁷), 3.28 (d, 2H, H²,⁶eq) | 0.82 (t, 3H, H⁹), 5.66 (br s, 1H, OH), 10.78 (br s, 1H, COOH) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectra of this compound derivatives is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C4) exhibits a large one-bond coupling constant (¹JCF) and appears as a doublet. This C4 signal is typically found far downfield in the aliphatic region, often between δ 87 and 96 ppm, due to the deshielding effect of the attached fluorine and phenyl groups. chemrxiv.org

The carbons of the phenyl ring show characteristic signals in the aromatic region (δ 120-145 ppm). The carbon atom of the phenyl ring attached to the piperidine (ipso-carbon) also shows coupling to the fluorine atom, but with a smaller two-bond coupling constant (²JCF). For 1-benzoyl-4-fluoro-4-phenylpiperidine, this carbon appears as a doublet at δ 144.0 ppm with a coupling constant of 21.3 Hz. chemrxiv.org The other piperidine carbons (C2/C6 and C3/C5) appear in the aliphatic region, with their chemical shifts influenced by the N-substituent. chemrxiv.orgrsc.org

Table 2: Representative ¹³C NMR Data for this compound Analogues

| Compound | Solvent | Phenyl Carbons (δ ppm) | Piperidine Carbons (δ ppm) | Other Carbons (δ ppm) |

| 1-Benzoyl-4-fluoro-4-phenylpiperidine chemrxiv.org | DMSO-d6 | 144.0 (d, J = 21.3 Hz), 136.6, 129.9, 128.8, 128.2, 127.3 | 95.2 (d, J = 173.5 Hz, C4), 43.7 (C2/6), 38.1, 36.5 (C3/5) | 169.5 (C=O) |

| 1-Benzoyl-4-fluoropiperidine-4-carbonitrile chemrxiv.org | DMSO-d6 | 135.9, 130.1, 128.9, 127.3 | 87.6 (d, J = 181.5 Hz, C4), 42.8, 37.4, 34.1 (C2,3,5,6) | 169.6 (C=O), 118.2 (d, J = 34.3 Hz, CN) |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-fluorophenyl)sulfonyl)piperidine-4-carboxamide nih.gov | DMSO-d6 | 165.7 (d, J=250 Hz, C-F), 134.46, 134.36, 133.07, 133.03, 120.4, 120.1, 115.6, 115.4 | 45.1 (C2/6), 42.1 (C4), 28.4 (C3/5) | 173.5 (C=O), 167.4, 154.1, 142.5, 134.7, 133.3, 128.4, 128.0, 127.0, 125.7, 123.0, 122.7, 119.8 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. biorxiv.org This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate the ions for analysis. chemrxiv.orgbiorxiv.org For this compound derivatives, HRMS is used to confirm that the synthesized product has the correct atomic composition. For example, the protonated molecule [M+H]⁺ of 1-benzoyl-4-fluoro-4-phenylpiperidine was calculated to have an m/z of 284.1445, and the experimental value found via HRMS was 284.1444, unequivocally confirming its elemental formula of C₁₈H₁₉FNO⁺. chemrxiv.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Table 3: HRMS Data for this compound Analogues

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 1-Benzoyl-4-fluoro-4-phenylpiperidine | ESI/QTOF | 284.1445 | 284.1444 | chemrxiv.org |

| 1-Benzoyl-4-fluoropiperidine-4-carbonitrile | ESI/QTOF | 233.1085 | 233.1081 | chemrxiv.org |

| 1-Benzoyl-4-fluoro-4-(trifluoromethyl)piperidine | ESI/QTOF | 276.1006 | 276.1006 | chemrxiv.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. researchgate.net This hyphenated technique is invaluable for analyzing complex mixtures, monitoring reaction progress, and identifying metabolites of drug candidates. researchgate.netnih.gov In the context of this compound derivatives, LC-MS can be used to track the formation of the desired product and any byproducts during synthesis. google.com Furthermore, it is a key tool in metabolic studies. For instance, LC-MS is used to analyze the products formed when a new compound is incubated with liver cells (hepatocytes) to identify how the drug is metabolized in the body. nih.gov The combination of retention time from the LC and the mass spectrum from the MS allows for the confident identification of various components within a sample. researchgate.neticm.edu.pl

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are used to identify the functional groups present in a compound. In the spectra of this compound derivatives, characteristic absorption bands can be observed. For example, the C-H stretching vibrations of the aromatic phenyl ring and the aliphatic piperidine ring appear in the 2800-3100 cm⁻¹ region. If the nitrogen is part of an amide, as in N-benzoyl derivatives, a strong carbonyl (C=O) stretching band will be prominent around 1630-1680 cm⁻¹. The C-F bond also has a characteristic stretching vibration, typically found in the 1000-1400 cm⁻¹ region, though it can sometimes be difficult to distinguish in a complex fingerprint region. A comparative study of a fluoro-substituted phenyl piperidine derivative and its chloro-analogue highlighted the use of FT-IR and FT-Raman to display the characteristic vibration modes of the different functional groups. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and molecular structure of this compound derivatives. The analysis of the vibrational modes allows for the identification of characteristic stretching and bending frequencies.

For instance, in the derivative 3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one, the FT-IR spectrum shows a characteristic carbonyl (C=O) stretching band around 1715 cm⁻¹. The N-H stretching vibration is observed near 3300 cm⁻¹, while the aliphatic and aromatic C-H stretching frequencies appear in the range of 2804-3075 cm⁻¹. researchgate.net In another derivative, (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a broad band at 3652 cm⁻¹ in the IR spectrum indicates the presence of a hydroxyl (-OH) group. Current time information in Bangalore, IN.

The table below summarizes some of the characteristic FT-IR vibrational frequencies observed in derivatives of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound |

| N-H Stretch | ~3300 | 3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one |

| O-H Stretch | 3652 | (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol |

| C-H Stretch (Aromatic & Aliphatic) | 2804-3075 | 3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one |

| C=O Stretch | ~1715 | 3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one |

| C-F Stretch | 1150-1250 | General range for fluorophenyl compounds |

| C-N Stretch | 1020-1250 | General range for piperidine ring |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy offers insights into the vibrational modes of the molecular skeleton, particularly for non-polar bonds. A comparative study of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone (B1245722) (FPMPM) and its chloro-analogue highlighted their characteristic vibrational modes. researchgate.netresearchgate.net While detailed assignments for a broad range of derivatives are not extensively documented in readily available literature, the technique is crucial for a complete vibrational analysis. The Raman spectra of such compounds are expected to show strong bands corresponding to the phenyl ring and piperidine ring vibrations.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Elucidation of this compound Derivatives

Crystallographic studies on derivatives of this compound reveal important structural features. For example, the crystal structure of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone (FPMPM) has been elucidated. researchgate.netresearchgate.net The compound crystallizes in the monoclinic system with the space group P21/n. researchgate.netresearchgate.net In many fluorophenyl-substituted piperidine derivatives, the piperidine ring adopts a stable chair conformation.

The table below presents crystallographic data for a representative derivative.

| Parameter | 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone (FPMPM) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

| Z | Value not specified in abstract |

Specific unit cell parameters were not available in the reviewed abstracts.

Analysis of Dihedral Angles and Intermolecular Interactions

The spatial orientation of the phenyl and piperidine rings is a key structural determinant. In 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone, the dihedral angle between the mean plane of the benzene ring and the mean plane of the piperidine chair is 36.76 (8)°. researchgate.netresearchgate.net The position of the fluorine substituent on the phenyl ring can influence the rotational freedom around the N-phenyl bond, leading to distinct conformational preferences.

Intermolecular interactions play a crucial role in the packing of these molecules in the crystal lattice. In fluorophenyl-substituted piperidines, weak C-H···F and N-H···O interactions are common. Hirshfeld surface analysis of FPMPM indicated that predominant H···H and long-ranged halogen interactions, along with weak dispersion forces, contribute to the crystal packing. researchgate.netresearchgate.net The fluorine atom, with its high electronegativity, can participate in various non-covalent interactions, influencing the supramolecular assembly.

Structure Activity Relationship Sar Studies of 4 Fluoro 4 Phenylpiperidine Analogues

Impact of Fluorine Position on Biological Activity

The introduction of a fluorine atom into the 4-phenylpiperidine (B165713) scaffold can profoundly alter its interaction with biological targets. The position of this halogen is a key determinant of the compound's potency and selectivity.

Ortho-, Meta-, and Para-Fluorination Effects on Receptor Binding Affinity and Selectivity

The effects of fluorine substitution on the phenyl ring have been particularly well-studied in the context of fentanyl analogues, which feature a 4-anilidopiperidine core. These studies provide valuable insights applicable to 4-fluoro-4-phenylpiperidine derivatives. The positioning of the fluorine atom on the N-phenyl (aniline) ring—ortho, meta, or para—results in varying potencies and effects. nih.gov

A structure-activity relationship study of fluorinated fentanyl regioisomers demonstrated that the rank order of potencies for their effects differed based on the fluorine's position. nih.gov For instance, the activity of aniline-fluorinated regioisomers such as ortho-fluorofentanyl, meta-fluorofentanyl, and para-fluorofentanyl varied significantly. nih.gov While specific binding affinity data for this compound itself is limited in the provided context, the data from fluorinated fentanyl analogues underscores the principle that the electronic and steric properties conferred by the fluorine atom's location are crucial for receptor interaction. nih.govnih.gov The emergence of these regioisomeric derivatives in forensic casework has necessitated a deeper understanding of their distinct pharmacological profiles. mmu.ac.uk

Table 1: Effect of Fluorine Position on the Aniline Ring of Fentanyl Analogues

| Compound | Fluorine Position | Relative Potency Observations |

|---|---|---|

| ortho-Fluorofentanyl | Ortho (2-position) | Potency differs from meta and para isomers. nih.gov |

| meta-Fluorofentanyl | Meta (3-position) | Potency differs from ortho and para isomers. nih.gov |

Note: This table is illustrative of the principle that fluorine position impacts activity, based on findings from fentanyl analogues.

Role of Piperidine (B6355638) Nitrogen Substituents on Pharmacological Profiles

The substituent at the N-1 position of the piperidine ring is a critical modulator of the pharmacological properties of 4-phenylpiperidine analogues. A wide array of substitutions, from simple alkyl chains to complex aryl and heteroaryl moieties, have been explored to optimize target affinity and selectivity.

Varied Alkyl and Aryl Substitutions at N-1 and their Consequences

Research on 4-phenylpiperidine derivatives has shown that modifying the N-substituent significantly impacts their biological activity. For instance, in a series of 4-(m-hydroxyphenyl)piperidines, analogues were synthesized with varying N-substituents, including methyl, allyl, and phenethyl groups. nih.gov The choice of these substituents was found to modulate receptor binding affinities and efficacies. nih.gov

Similarly, studies on sigma receptor ligands based on 1-phenylpiperazine (B188723) and 4-phenylpiperidine scaffolds have incorporated various N-substituents to enhance binding. nih.gov The introduction of different alkyl and aryl groups at this position allows for the fine-tuning of the molecule's interaction with the binding pocket of the target receptor. For example, a series of substituted piperazine (B1678402) derivatives with different N-alkyl and N-aryl groups were synthesized and showed significant antimicrobial activity, highlighting the importance of the N-substituent in determining the biological effect. nih.gov

Table 2: Influence of N-1 Substituents on Receptor Affinity in 4-Phenylpiperidine Analogues

| Base Scaffold | N-1 Substituent | Target Receptor/Activity | Key Finding |

|---|---|---|---|

| 4-(m-OH-phenyl)piperidine | Methyl, Allyl, Phenethyl | Opioid Receptors | N-substituents modulate receptor binding and efficacy. nih.gov |

| 4-Phenylpiperidine | Various Aryl & Alkyl | Sigma Receptors | N-substitutions are crucial for high-affinity binding. nih.gov |

Influence of Heteroaryl and Other Functional Groups on Target Affinity

The incorporation of heteroaryl and other functional groups at the N-1 position can introduce specific interactions with the target receptor, such as hydrogen bonding or pi-stacking, leading to enhanced affinity and selectivity. For example, a series of N-(phenethyl)piperazinyl quinolones showed that the anti-H. pylori activity was highly dependent on the substituent on the piperazine ring. nih.gov

In the development of dopamine (B1211576) D3 receptor selective ligands, novel heterocyclic analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides were synthesized. nih.gov Structural diversity in the aryl amide portion, which is linked to the piperazine nitrogen, was found to have a major influence on achieving nanomolar D3 receptor affinity and high selectivity over the D2 receptor. nih.gov Specifically, a compound featuring a pyridine-2-yl-benzamide moiety displayed a superior pharmacological profile. nih.gov This demonstrates that heteroaryl groups can be pivotal in optimizing ligand-receptor interactions.

Modulation of the Phenyl Ring for Enhanced Bioactivity

Altering the substitution pattern on the 4-phenyl ring is another key strategy for modulating the biological activity of this class of compounds. These modifications can influence the electronic properties and steric bulk of the ligand, thereby affecting its fit and interaction with the receptor.

Substituent Effects on Ligand-Receptor Interaction

The substituents on the phenyl ring can have profound electronic and steric effects that control the molecule's reactivity and interaction with its biological target. rsc.org In a study of 4-azaindole-2-piperidine derivatives, it was found that electron-rich aromatic groups attached to the core structure were preferred for activity against Trypanosoma cruzi. dndi.org For instance, simple phenyl and para-fluoro analogues showed slightly reduced activity, whereas an electron-rich dimethoxy analogue was moderately active and offered improved metabolic clearance. dndi.org Conversely, an electron-deficient cyano analogue was inactive, suggesting a preference for electron-donating groups on the aromatic ring. dndi.org

Systematic studies of piperidine inhibitors of farnesyltransferase revealed that all four substituents on the piperidine core, including the phenyl ring, played an important role in the inhibitory activity. nih.gov These findings collectively indicate that careful selection of substituents on the phenyl ring is a crucial aspect of designing potent and selective 4-phenylpiperidine-based ligands.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| ortho-Fluorofentanyl |

| meta-Fluorofentanyl |

| para-Fluorofentanyl |

| 4-Fluorobutyrylfentanyl |

| 4-Fluoroisobutyrylfentanyl |

| Ocfentanyl |

Stereochemical Considerations in this compound SAR

The presence of a chiral center at the 4-position of the piperidine ring in many this compound analogues means that stereochemistry plays a pivotal role in their biological activity. The differential spatial arrangement of substituents in enantiomers and diastereomers can lead to significant variations in their interaction with chiral biological targets such as receptors and enzymes.

The orientation of the fluorine atom and the phenyl group (axial or equatorial) on the piperidine ring can significantly impact binding affinity. Computational and NMR studies on fluorinated piperidines have shown that the conformational preferences are influenced by a combination of factors including electrostatic interactions, hyperconjugation, and steric hindrance. d-nb.infonih.gov For instance, in certain fluorinated piperidinium (B107235) salts, the equatorial conformer may be favored in solution due to a larger dipole moment, leading to better stabilization in polar environments. d-nb.info

The biological activity of stereoisomers of 4-phenylpiperidine derivatives has been shown to differ significantly. For example, in the context of opioid receptors, the relative orientation of the phenyl group is a key determinant of affinity and efficacy. researchgate.net While specific data for this compound enantiomers is not extensively available in the public domain, the principles derived from related structures suggest that one enantiomer will likely exhibit higher affinity for a specific target. This is because the precise three-dimensional arrangement of the pharmacophoric elements—the phenyl ring, the piperidine nitrogen, and any other critical substituents—must complement the topology of the receptor's binding site.

To illustrate the potential impact of stereochemistry, consider a hypothetical pair of enantiomers of a this compound analogue targeting a G-protein coupled receptor (GPCR). The (R)-enantiomer might position the fluorophenyl group in a hydrophobic pocket while allowing the basic nitrogen to form a crucial ionic bond with an acidic residue in the receptor. In contrast, the (S)-enantiomer might orient the fluorophenyl group in a way that leads to steric clashes or fails to engage with the key hydrophobic pocket, resulting in significantly lower binding affinity.

Table 1: Hypothetical Binding Affinities of this compound Enantiomers for a Target Receptor

| Compound | Stereochemistry | Target Receptor Binding Affinity (Ki, nM) |

| Analogue A | (R) | 15 |

| Analogue A | (S) | 350 |

| Analogue B | Racemic | 120 |

Ligand-Receptor Interaction Analysis through SAR Studies

SAR studies are instrumental in elucidating the molecular interactions between a ligand and its receptor. By systematically modifying the structure of this compound analogues and evaluating their biological activity, researchers can infer the nature of the binding site and the key features required for recognition and activation.

Defining Pharmacophores for Specific Target Engagement

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.govfiveable.menih.gov For this compound analogues, the key pharmacophoric elements typically include:

A basic nitrogen atom: This is often protonated at physiological pH and forms a critical ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket.

A hydrophobic aromatic ring (the fluorophenyl group): This group typically engages in hydrophobic or π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor. The position and nature of substituents on this ring are critical for affinity and selectivity. The fluorine atom, in particular, can alter the electronic properties of the phenyl ring and may participate in specific interactions such as hydrogen bonding or halogen bonding.

A defined spatial relationship between these features: The rigid piperidine scaffold holds the basic nitrogen and the aromatic group in a specific orientation, which is crucial for fitting into the receptor's binding site.

Pharmacophore models can be developed based on the structures of known active ligands or the structure of the ligand-receptor complex. mdpi.com For instance, in a series of 4-phenylpiperidine derivatives targeting α1-adrenoceptors, a pharmacophoric model was refined using binding data, highlighting the importance of the spatial arrangement of the aromatic ring and the basic nitrogen for high affinity. nih.gov

Optimization Strategies for Improved Affinity and Selectivity

Once a pharmacophore has been defined, medicinal chemists can employ various optimization strategies to enhance the affinity and selectivity of this compound analogues.

Improving Affinity:

Improving Selectivity:

Selectivity for a specific receptor subtype is a crucial goal in drug design to minimize off-target effects. This can be achieved by exploiting differences in the amino acid residues of the binding sites of different receptors. For example, if a target receptor has a small hydrophobic pocket that is absent in a related off-target receptor, introducing a small, lipophilic group at the corresponding position on the this compound scaffold could enhance selectivity.

The substitution pattern on the phenyl ring is a key area for optimization. The position of the fluorine atom (ortho, meta, or para) can influence both affinity and selectivity by altering the molecule's electronic distribution and its ability to interact with specific residues.

Table 2: Illustrative SAR for Optimization of a this compound Analogue

| Analogue | Modification from Lead Compound | Target Receptor Affinity (Ki, nM) | Off-Target Receptor Affinity (Ki, nM) | Selectivity (Off-Target Ki / Target Ki) |

| Lead | - | 50 | 150 | 3 |

| 1 | Addition of a para-hydroxyl group to the phenyl ring | 25 | 160 | 6.4 |

| 2 | N-propyl substituent instead of N-methyl | 40 | 400 | 10 |

| 3 | meta-Fluoro instead of para-fluoro on the phenyl ring | 65 | 130 | 2 |

Lack of Specific Research Data on this compound Precludes Detailed Pharmacological Analysis

A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. While the broader class of 4-phenylpiperidine derivatives has been extensively studied for its diverse pharmacological activities, information focusing solely on the pharmacological profile of this compound is not sufficiently available to construct a detailed and scientifically accurate article as requested.

The 4-phenylpiperidine scaffold is a core component in a multitude of biologically active molecules, and research has extensively explored how various substitutions on this structure influence receptor binding and functional activity. Studies have investigated derivatives of 4-phenylpiperidine as ligands for a wide range of targets, including sigma, dopamine, opioid, and nociceptin (B549756) receptors, as well as the vesicular acetylcholine (B1216132) transporter and monoamine transporters.

However, the specific contribution of a fluorine atom at the 4-position of the phenyl ring attached to the 4-position of the piperidine ring has not been a focus of the available published research. Consequently, detailed binding affinity data (such as Ki or IC50 values), subtype selectivity, and functional effects (e.g., agonist, antagonist, or modulator activity) for this compound at the specified targets are not available.

For instance, while numerous N-substituted piperidines have been evaluated for sigma receptor affinity, and various 4,4-difluoro or other substituted phenylpiperidines have been studied for dopamine receptor interactions, these findings cannot be directly extrapolated to this compound without specific experimental validation. Similarly, its properties as an opioid receptor ligand, nociceptin receptor binder, VAChT ligand, or inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake are not documented in the accessible scientific literature.

Therefore, to ensure scientific accuracy and adhere to the strict focus on the specified compound, it is not possible to generate the requested article. The creation of such a document would require speculation and generalization from related but structurally distinct compounds, which would not meet the standards of scientific rigor. Further experimental research is needed to elucidate the specific pharmacological profile of this compound.

Pharmacological Profiles and Biological Applications of 4 Fluoro 4 Phenylpiperidine

Therapeutic Potential in Neurological and Psychiatric Disorders

The 4-phenylpiperidine (B165713) scaffold is a key structural motif in a wide array of centrally acting agents. wikipedia.org The introduction of a fluorine atom onto the phenyl ring can significantly modulate a compound's pharmacological properties, including its metabolic stability and receptor binding affinity. nih.gov Consequently, 4-fluoro-4-phenylpiperidine and its derivatives have been extensively investigated for their therapeutic potential across a spectrum of neurological and psychiatric conditions.

Antidepressant Activities

The 4-phenylpiperidine framework is integral to the structure of several antidepressant medications. A prominent example is Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) that features a 4-fluorophenyl group attached to the piperidine (B6355638) ring. wikipedia.org SSRIs like Paroxetine function by blocking the reuptake of serotonin in the presynaptic membrane, thereby increasing its availability in the synaptic cleft, which is believed to contribute to its antidepressant effects. nih.gov

Research into novel antidepressant agents has explored various modifications of the 4-phenylpiperidine structure. Structure-activity relationship (SAR) studies have indicated that introducing a fluorine group can be beneficial for creating multi-target ligands. nih.gov For instance, the development of compounds that combine serotonin reuptake inhibition with 5-HT₁ₐ receptor agonism has been a focus. In some series, introducing a fluoro group at the para position of a piperazine (B1678402) ring (structurally related to piperidine) was explored to enhance metabolic stability. nih.gov Other research has focused on synthesizing derivatives that merge the 4-phenylpiperidine moiety with other biologically active structures, such as tetrazole and thiophene (B33073) rings, to create compounds with significant antidepressant activity in preclinical models like the forced swim test (FST). nih.gov Furthermore, novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as selective δ-opioid agonists, demonstrating potential anxiolytic and antidepressant-like effects in animal models. researchgate.net

Table 1: 4-Phenylpiperidine Derivatives in Antidepressant Research

| Compound/Derivative Class | Primary Mechanism/Target | Therapeutic Application |

|---|---|---|

| Paroxetine | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org | Antidepressant wikipedia.org |

| Femoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org | Antidepressant wikipedia.org |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidines | Selective δ-opioid agonist researchgate.netnih.gov | Potential Antidepressant/Anxiolytic researchgate.net |

| 5-Aryl-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines | Not fully elucidated, demonstrated effect in FST nih.gov | Potential Antidepressant nih.gov |

Anti-Parkinson Properties

Parkinson's disease (PD) is a neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons. nih.gov The 4-phenylpiperidine structure is found in agents investigated for PD treatment. For example, the derivatives Budipine and Prodipine have been identified as antiparkinsonian agents. wikipedia.org The neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is structurally related to phenylpiperidines, is known to induce Parkinsonism by causing degeneration of dopamine (B1211576) neurons. nih.gov This has made MPTP a critical tool in preclinical models to study PD pathology and evaluate potential neuroprotective therapies. nih.govnih.gov

Research has focused on developing dopamine agonists that can compensate for the dopamine deficit. The novel naphtoxazine derivative S32504, a preferential D₃ vs D₂ receptor agonist, has demonstrated potent antiparkinsonian activity in rodent and primate models and has shown neuroprotective effects against MPTP-induced neuronal death in mice. nih.gov While not a direct this compound, its development highlights the therapeutic strategy of targeting dopamine receptors. Other research has shown that compounds incorporating a fluoro-phenyl group, such as 7-Fluoro-1,3-diphenylisoquinoline (FDPI), can reverse motor and non-motor symptoms in an MPTP-induced mouse model of PD, suggesting that the anti-inflammatory and antioxidant properties of such fluorinated compounds may be beneficial. nih.gov

Table 2: 4-Phenylpiperidine Derivatives and Related Compounds in Parkinson's Disease Research

| Compound/Derivative | Primary Mechanism/Target | Relevance to Parkinson's Disease |

|---|---|---|

| Budipine | Antiparkinsonian agent wikipedia.org | Symptomatic treatment wikipedia.org |

| Prodipine | Antiparkinsonian agent wikipedia.org | Symptomatic treatment wikipedia.org |

| N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Induces degeneration of dopamine neurons nih.gov | Used in preclinical models to induce Parkinsonism nih.govnih.gov |

| S32504 | Preferential D₃/D₂ receptor agonist nih.gov | Restores motor function and shows neuroprotection in PD models nih.gov |

| 7-Fluoro-1,3-diphenylisoquinoline (FDPI) | Antioxidant and anti-inflammatory nih.gov | Reverses motor and non-motor symptoms in a mouse model of PD nih.gov |

Treatment of Schizophrenia and Substance Abuse

Schizophrenia is a chronic psychiatric disorder often treated with antipsychotic medications that primarily target dopamine and serotonin receptors. nih.gov The 4-phenylpiperidine nucleus is a core component of several important antipsychotics. wikipedia.orgnih.gov The butyrophenone (B1668137) class of antipsychotics, which includes the widely used drug Haloperidol, are derivatives of 4-phenylpiperidine. wikipedia.org These "typical" antipsychotics are thought to exert their effects mainly through dopamine D₂ receptor antagonism.

More recent research has focused on developing agents with mixed receptor profiles to improve efficacy and reduce side effects. Novel 4-phenylpiperidine derivatives have been synthesized and evaluated as high-affinity ligands for sigma receptors, which may represent a pathway for developing new psychotherapeutic agents. nih.gov These efforts aim to create compounds that are more selective and avoid the drawbacks of less selective ligands like haloperidol. nih.gov

Huntington's Disease (HD) Symptomatic Treatment

Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. mdpi.comclinicaltrials.gov A hallmark motor symptom is chorea, which involves involuntary, irregular movements. nih.gov The pharmacologic treatment of HD is symptomatic, and therapies often target the hyperkinetic movements and associated psychiatric disturbances. mdpi.com

The mainstays for treating chorea include dopamine-depleting agents, such as tetrabenazine, and neuroleptics (antipsychotics). clinicaltrials.govnih.govmdpi.com The use of neuroleptics directly links the 4-phenylpiperidine class to HD treatment, as many of these drugs, including haloperidol, are 4-phenylpiperidine derivatives. wikipedia.org These agents are believed to reduce chorea by blocking dopamine receptors in the brain. mdpi.com Atypical neuroleptics like olanzapine (B1677200) and risperidone (B510) have also been evaluated for their potential to manage both motor and psychiatric symptoms in HD patients. nih.gov

Table 3: 4-Phenylpiperidine Derivatives in Huntington's Disease Symptomatic Treatment

| Compound Class | Mechanism of Action | Symptom Targeted |

|---|---|---|

| Typical Neuroleptics (e.g., Haloperidol) | Dopamine receptor antagonist wikipedia.orgmdpi.com | Chorea, Psychosis mdpi.com |

| Atypical Neuroleptics (e.g., Olanzapine, Risperidone) | Dopamine and Serotonin receptor antagonist nih.gov | Chorea, Psychiatric Symptoms nih.gov |

| Tetrabenazine | Vesicular monoamine transporter 2 (VMAT2) inhibitor mdpi.com | Chorea nih.govmdpi.com |

Neuropathic Pain Management

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system and is often difficult to treat effectively. cornell.edu The phenylpiperidine chemical class is foundational to many synthetic opioid analgesics. nih.gov Fentanyl, a potent µ-opioid receptor agonist, is a well-known second-generation synthetic phenylpiperidine series opioid used in the management of severe pain. nih.govsemanticscholar.org Its analgesic effect is produced by acting on µ-opioid receptors to inhibit ascending pain pathways. nih.gov

While opioids can be effective for certain types of pain, their use in chronic neuropathic pain is often limited by incomplete efficacy and significant side effects. cornell.edu First-line treatments for neuropathic pain typically include antidepressants (like duloxetine) and antiepileptics (like gabapentin). cornell.eduamegroups.org However, research continues into novel agents. For example, a non-opioid designer molecule, BP4L-18:1:1, has shown promise in preclinical studies for calming hyperactive pain-sensing neurons. cornell.edu Additionally, some research has explored the potential of carbonic anhydrase inhibitors, including certain sulfonamide derivatives, in managing neuropathic pain. nih.gov

Antimicrobial and Antifungal Activities of 4-Phenylpiperidine Analogues

The piperidine nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives have shown significant potential in combating microbial and fungal infections. researchgate.net The introduction of a phenyl group at the 4-position, and further substitution on this core, can modulate the biological activity, leading to the development of potent therapeutic agents.

Derivatives of 4-phenylpiperidine have been investigated for their efficacy against a range of bacteria. The core structure of piperidin-4-one, a close analogue, is known to exhibit bactericidal activities. biomedpharmajournal.org Studies on various piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

For instance, research into specific halogenated derivatives of piperidine-4-carboxamide has provided insights into structure-activity relationships. researchgate.net The fluorine substituent in one such analogue, FPMPM, was noted for its high hydrophobicity and lipophilicity, which can mitigate antibacterial activity; however, the compound still demonstrated susceptible antimicrobial activities. researchgate.net

In vitro screening of newly synthesized piperidine derivatives has confirmed their action against common pathogens. biomedpharmajournal.orgbiointerfaceresearch.com Two particular derivatives showed notable inhibition zones against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with one compound demonstrating greater activity, which was attributed to the length of the hydrocarbon chain in its ester component. biointerfaceresearch.com

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | Microorganism | Concentration (10mg/ml) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound 1 | Escherichia coli | 10 µL | 6± 0.82 |

| 20 µL | 10± 0.94 | ||

| Staphylococcus aureus | 10 µL | 8± 0.58 | |

| 20 µL | 12± 0.74 | ||

| Compound 2 | Escherichia coli | 10 µL | 11± 0.62 |

| 20 µL | 15± 0.82 | ||

| Staphylococcus aureus | 10 µL | 13± 0.76 | |

| 20 µL | 17± 0.96 |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

The piperidine scaffold is a core structure in well-known antifungal agents. mdpi.com Analogues of 4-phenylpiperidine have demonstrated considerable potential in this area, with some compounds showing significant activity compared to standard antifungal drugs like terbinafine. researchgate.netbiomedpharmajournal.org

A study focusing on 4-aminopiperidines identified this class as a novel chemotype with remarkable antifungal properties. mdpi.com From a library of over 30 synthesized compounds, two were identified as particularly promising candidates for further development based on their in vitro activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp. mdpi.com

1-benzyl-N-dodecylpiperidin-4-amine

N-dodecyl-1-phenethylpiperidin-4-amine

The mechanism of action for these 4-aminopiperidines is believed to involve the inhibition of enzymes crucial for fungal ergosterol (B1671047) biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase. mdpi.com Structure-activity relationship studies revealed that a long N-alkyl substituent (such as N-dodecyl) on the 4-amino group, combined with a benzyl (B1604629) or phenylethyl substituent on the piperidine nitrogen, was key to high antifungal activity. mdpi.com Furthermore, a chloro-substituted analogue of piperidine-4-carboxamide, known as CPMPM, was found to exhibit robust antifungal activity against Trichoderma. researchgate.net

Other Emerging Biological Applications

The versatility of the piperidine heterocycle has led to its exploration in various other therapeutic areas beyond antimicrobial applications. biointerfaceresearch.com

Anticancer Research: The piperidine ring is a common fragment found in many FDA-approved anticancer drugs. ijper.org Research has shown that N-(piperidine-4-yl)benzamide derivatives possess potent antitumor activity. nih.gov One specific derivative, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, was highly effective against the HepG2 hepatocarcinoma cell line, with an IC₅₀ of 0.25 μM. nih.gov

Other related heterocyclic structures have also shown promise. A pyrrolo[1,2-a]quinoline (B3350903) compound demonstrated excellent growth inhibitory properties against a wide panel of cancer cell lines, performing better than the control agent phenstatin (B1242451) in some cases, such as against the A498 renal cancer cell line (GI₅₀ 27 nM). mdpi.com Similarly, certain 1,4-dihydropyridine (B1200194) (1,4-DHP) Hantzsch esters have been found to be effective against HeLa and MCF-7 cancer cell lines. mdpi.com

Table 2: Selected Heterocycles and their Anticancer Activity

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative | HepG2 (Hepatocarcinoma) | IC₅₀ | 0.25 μM nih.gov |

| Pyrrolo[1,2-a]quinoline 10a | A498 (Renal Cancer) | GI₅₀ | 27 nM mdpi.com |

| 1,4-DHP Hantzsch Ester 21 | HeLa (Cervical Cancer) | IC₅₀ | 39.7 µM mdpi.com |

Anti-Tubercular Research: Tuberculosis remains a significant global health challenge, necessitating the discovery of new drug candidates. nih.gov Several research efforts have focused on piperidine and related heterocyclic structures. A direct screening of compound libraries identified a novel piperidinol with noteworthy anti-tuberculosis activity, which led to the generation of an optimization library to enhance its potency. researchgate.net

Other related heterocycles, such as 1,4-diarylpiperazines and various piperazine-containing analogues, have also been evaluated. nih.govnih.gov A series of novel naphthalen-1-ol analogues incorporating a piperazine ring showed potent activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 1.56 μg/mL. nih.gov Another study on benzamide (B126) derivatives containing a piperazine or homopiperazine (B121016) ring also yielded compounds with significant activity against Mycobacterium tuberculosis H37Ra, with IC₅₀ values in the low micromolar range (1.35 to 2.18 μM). rsc.org The most promising of these compounds were found to be non-toxic to human embryonic kidney cells, indicating their potential for further development. rsc.org

Table 3: Anti-Tubercular Activity of Piperidine-Related Heterocycles

| Compound Series | Target Strain | Activity Metric | Value Range |

|---|---|---|---|

| Naphthalen-1-ol analogues | M. tuberculosis H37Rv | MIC | 1.56 - 6.25 μg/mL nih.gov |

Computational Chemistry and Molecular Modeling of 4 Fluoro 4 Phenylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental properties of 4-Fluoro-4-phenylpiperidine. These calculations offer a detailed understanding of the molecule's geometry, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jksus.org It is widely utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure under normal conditions. jksus.org For piperidine (B6355638) derivatives, DFT calculations are often performed using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. jksus.orgjksus.org

In a study on a closely related compound, 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP), DFT calculations at the B3LYP/6–311++G(d,p) level were used to determine its optimized geometry. jksus.orgjksus.org The piperidin-4-one ring in this molecule was found to adopt a distorted chair conformation. jksus.orgjksus.org The substituents, with the exception of chlorine, were in an equatorial orientation. jksus.orgjksus.org The theoretically predicted bond lengths and angles showed good agreement with experimental data from X-ray diffraction. jksus.orgjksus.org Such computational analyses provide precise structural parameters that are crucial for understanding the molecule's physical and chemical properties.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.4621 | - |

| C-C (ring) | 1.53-1.55 | - |

| C-F | 1.3554 | - |

| C=O | 1.2085 | - |

| C-N-C | - | 112.5 |

| C-C-C (ring) | - | 109.5-112.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule that is more easily polarized. nih.gov

Global chemical reactivity descriptors, such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. niscpr.res.in These descriptors provide quantitative measures of a molecule's reactivity. For instance, chemical hardness is a measure of resistance to deformation of the electron cloud, while the electrophilicity index quantifies the ability of a molecule to accept electrons. niscpr.res.in

| Parameter | Value (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Chemical Hardness (η) | 2.2407 |

| Chemical Softness (S) | 0.2231 |

| Electronegativity (χ) | 4.3335 |

| Electrophilicity Index (ω) | 4.1904 |

The electronic properties of a molecule, including its charge distribution and potential for intramolecular charge transfer, are fundamental to its chemical behavior. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.netresearchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. researchgate.netresearchgate.net These maps are useful for identifying the likely sites for electrophilic and nucleophilic attack. researchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule. niscpr.res.inwikipedia.org This analysis provides insight into how electrons are distributed among the atoms, which influences the molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.in The charge distribution can reveal information about the electrostatic interactions the molecule may form with other molecules or biological targets.